2-(aminomethyl)-N-methylbenzamide hydrochloride
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(aminomethyl)-N-methylbenzamide hydrochloride”, a similar compound, 2-dimethylaminoethyl chloride hydrochloride, is synthesized by taking dimethylethanolamine as a raw material and carrying out a chlorination reaction with thionyl chloride .Scientific Research Applications
Pharmacological Research
Pharmacological studies involve compounds with structures similar to "2-(aminomethyl)-N-methylbenzamide hydrochloride" for their potential therapeutic effects. For instance, novel 2-aminoadamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, have been synthesized and found to have marked antiarrhythmic activity, showcasing the potential of benzamide derivatives in developing new therapeutic agents (Avdyunina et al., 2019).
Material Science
In material science, compounds with benzamide structures are used for the synthesis of novel materials with unique properties. For example, aromatic polyimides were synthesized using 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, demonstrating the role of benzamide derivatives in creating materials with high thermal stability and solubility in organic solvents (Butt et al., 2005).
Environmental Science
Benzamide derivatives are also explored for environmental applications, such as the removal of heavy metals from aqueous solutions. The study by Rahman and Nasir (2019) used N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into the hydrous zirconium oxide matrix for the removal of Ni(II) from water, highlighting the application of benzamide derivatives in water purification technologies (Rahman & Nasir, 2019).
Mechanism of Action
Target of Action
The primary targets of 2-(aminomethyl)-N-methylbenzamide hydrochloride are bacterial membranes . This compound belongs to the class of cationic polymers, which are known for their antibacterial properties . These polymers target bacterial membranes, leading to increased membrane permeability .
Mode of Action
This compound interacts with its targets by accepting protons from its surroundings, leading to a stronger proton sponge effect . This effect promotes bacterial membrane permeability, allowing antibiotics to reach their intracellular targets .
Biochemical Pathways
It is known that cationic polymers like this compound can potentiate adjuvants to overcome bacterial membrane-related resistance mechanisms . This suggests that the compound may affect pathways related to bacterial resistance.
Pharmacokinetics
It is known that the compound has good in vitro and in vivo biocompatibility , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of this compound is the disruption of bacterial membranes, leading to increased permeability . This allows antibiotics to reach their intracellular targets, potentially enhancing the effectiveness of antibacterial treatments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s ability to accept protons suggests that its action may be affected by the pH of its environment . .
Properties
IUPAC Name |
2-(aminomethyl)-N-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-9(12)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQMEXYGVMHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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